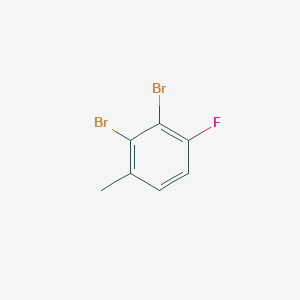

2,3-Dibromo-1-fluoro-4-methylbenzene

Descripción general

Descripción

2,3-Dibromo-1-fluoro-4-methylbenzene is an organic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-fluoro-4-methylbenzene typically involves the halogenation of 1-fluoro-4-methylbenzene. The process includes:

Bromination: The introduction of bromine atoms to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large quantities of bromine and appropriate catalysts.

Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,3-dihydroxy-1-fluoro-4-methylbenzene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2,3-Dibromo-1-fluoro-4-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its bromine and fluorine substituents allow for electrophilic aromatic substitution reactions, facilitating the formation of various derivatives used in pharmaceuticals and agrochemicals. The compound can undergo further transformations to yield functionalized products that are essential in organic synthesis pathways.

Reactivity and Mechanism

The presence of multiple halogen atoms increases the reactivity of this compound. It can participate in nucleophilic substitution reactions or serve as a precursor for cross-coupling reactions, which are fundamental in constructing complex molecular architectures. The mechanism typically involves the formation of reactive intermediates such as carbocations or radicals, enabling diverse chemical transformations.

Biological Research

Biological Activity Investigation

Research has indicated that this compound may exhibit potential biological activities. Studies are ongoing to explore its interactions with various biomolecules, including enzymes and receptors. This compound is being investigated for its role in drug development, particularly as a pharmacophore or lead compound for therapeutic agents targeting specific diseases.

Case Study: Anticancer Activity

In recent studies, compounds related to this compound have been evaluated for their anticancer properties. For instance, investigations into dual-target inhibitors have shown promising results against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival . Such findings suggest that derivatives of this compound could be valuable in developing novel cancer therapies.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical characteristics, such as thermal stability and reactivity under various conditions.

Agrochemical Development

The compound also finds applications as an agrochemical intermediate. Its derivatives are explored for use in pesticides and herbicides due to their ability to target specific biological pathways in pests while minimizing harm to non-target organisms .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic compounds; participates in electrophilic substitutions | Used in pharmaceuticals and agrochemicals |

| Biological Research | Investigated for biological activity; potential drug development | Anticancer studies on related compounds |

| Industrial Use | Production of specialty chemicals; utilized in agrochemical formulations | Pesticide development |

Mecanismo De Acción

The mechanism by which 2,3-Dibromo-1-fluoro-4-methylbenzene exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

Pathways Involved: The pathways involved can include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.

Comparación Con Compuestos Similares

2,3-Dibromo-1-chloro-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.

2,3-Dibromo-1-fluoro-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

2,4-Dibromo-1-fluorobenzene: Similar structure but with different positions of the bromine atoms.

Uniqueness: 2,3-Dibromo-1-fluoro-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

Overview

2,3-Dibromo-1-fluoro-4-methylbenzene, with the molecular formula CHBrF, is an aromatic compound that features two bromine atoms and one fluorine atom on a methyl-substituted benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the halogenation of 1-fluoro-4-methylbenzene. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to form different derivatives.

Common Reagents

| Reaction Type | Common Reagents |

|---|---|

| Nucleophilic Substitution | Hydroxide ions (OH), amines (NH) |

| Oxidation | Potassium permanganate (KMnO), chromium trioxide (CrO) |

| Reduction | Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH) |

The biological activity of this compound is attributed to its interaction with various biomolecules. The mechanism involves:

- Molecular Targets : Interaction with specific enzymes or receptors.

- Pathways : Inhibition or activation of enzymatic activity and alteration of cellular signaling pathways.

Biological Activity

Research indicates that this compound has potential applications in various biological contexts:

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of similar compounds, suggesting that halogenated benzene derivatives can exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

- Antimicrobial Evaluation : A study investigated the synthesis and antimicrobial evaluation of halogenated compounds, indicating that certain derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria .

- Fluorinated Compounds in Drug Development : Research has highlighted the role of fluorinated aromatic compounds in enhancing drug potency and selectivity. The presence of fluorine often increases the lipophilicity and metabolic stability of drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,3-Dibromo-1-chloro-4-methylbenzene | Contains chlorine instead of fluorine | Varies based on halogen substitution |

| 2,3-Dibromo-1-fluoro-4-ethylbenzene | Ethyl group instead of methyl | Potentially different activity due to sterics |

| 2,4-Dibromo-1-fluorobenzene | Different bromine positions | Varies based on substitution pattern |

Propiedades

IUPAC Name |

2,3-dibromo-1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAAAZYVOUMCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.